molecular formula C25H14F2N8 B12418487 PI3Kbeta-IN-1

PI3Kbeta-IN-1

Cat. No.: B12418487
M. Wt: 464.4 g/mol
InChI Key: XEFPRVONPORJSI-UHFFFAOYSA-N
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Description

PI3Kbeta-IN-1 is a selective inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ). Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3Kbeta-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

PI3Kbeta-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

PI3Kbeta-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PI3Kβ in various chemical processes and pathways.

    Biology: Employed in cellular and molecular biology research to investigate the signaling pathways regulated by PI3Kβ.

    Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and other conditions where PI3Kβ plays a critical role.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3Kβ

Mechanism of Action

PI3Kbeta-IN-1 exerts its effects by selectively inhibiting the beta isoform of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking PI3Kβ activity, this compound can reduce the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to decreased activation of downstream signaling molecules such as Akt. This results in the suppression of cellular processes that contribute to tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PI3Kbeta-IN-1

This compound is unique due to its high selectivity for the beta isoform of phosphoinositide 3-kinase. This selectivity allows for targeted inhibition of PI3Kβ without affecting other isoforms, reducing the potential for off-target effects and increasing its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in reducing tumor growth and inflammation .

Properties

Molecular Formula

C25H14F2N8

Molecular Weight

464.4 g/mol

IUPAC Name

4-[3-(5,8-difluoroquinolin-4-yl)-2-methyl-7-(1H-1,2,4-triazol-5-yl)benzimidazol-5-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C25H14F2N8/c1-13-33-23-17(25-31-12-32-34-25)9-15(14-4-6-29-16(8-14)11-28)10-21(23)35(13)20-5-7-30-24-19(27)3-2-18(26)22(20)24/h2-10,12H,1H3,(H,31,32,34)

InChI Key

XEFPRVONPORJSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1C3=CC=NC4=C(C=CC(=C34)F)F)C5=CC(=NC=C5)C#N)C6=NC=NN6

Origin of Product

United States

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